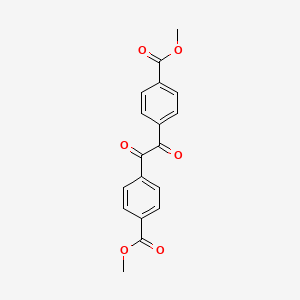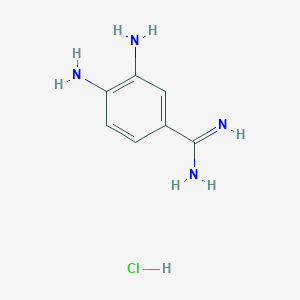![molecular formula C10H8ClF3O2 B3330106 Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate CAS No. 66504-62-9](/img/structure/B3330106.png)
Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate
Übersicht
Beschreibung
Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate is an organic compound that features a trifluoromethyl group, a chloro substituent, and a methyl ester functional group
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target various receptors and enzymes, influencing their activity .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In such reactions, the compound may interact with its targets, leading to changes in their structure and function .
Biochemical Pathways
It’s known that similar compounds play a role in various chemical reactions, including suzuki–miyaura coupling , which could potentially affect multiple biochemical pathways.
Result of Action
Similar compounds have been known to cause changes at the molecular and cellular level, influencing various biological processes .
Biochemische Analyse
Biochemical Properties
Methyl 2-(4-chloro-3-(trifluoromethyl)phenyl)acetate plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbon-centered radical intermediates, facilitating the trifluoromethylation process . The nature of these interactions often involves the formation of radical intermediates, which can further participate in various biochemical pathways.
Cellular Effects
The effects of Methyl 2-(4-chloro-3-(trifluoromethyl)phenyl)acetate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of tyrosine kinase receptors, leading to alterations in downstream signaling pathways . Additionally, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, Methyl 2-(4-chloro-3-(trifluoromethyl)phenyl)acetate exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors. For example, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound can activate specific signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 2-(4-chloro-3-(trifluoromethyl)phenyl)acetate in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and overall impact on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . In vivo studies have indicated that prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 2-(4-chloro-3-(trifluoromethyl)phenyl)acetate vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as analgesic properties and modulation of cellular signaling pathways . At higher doses, the compound can induce toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Methyl 2-(4-chloro-3-(trifluoromethyl)phenyl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall activity and efficacy of the compound, as well as its potential side effects.
Transport and Distribution
The transport and distribution of Methyl 2-(4-chloro-3-(trifluoromethyl)phenyl)acetate within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, the compound can localize to specific compartments, where it exerts its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of Methyl 2-(4-chloro-3-(trifluoromethyl)phenyl)acetate plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate typically involves the esterification of 4-chloro-3-(trifluoromethyl)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-chloro-3-(trifluoromethyl)phenylacetic acid.
Reduction: 4-chloro-3-(trifluoromethyl)phenylmethanol.
Hydrolysis: 4-chloro-3-(trifluoromethyl)phenylacetic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(trifluoromethyl)phenylacetate
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- Methyl 3-(trifluoromethyl)phenylacetate, 97%
Uniqueness
Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate is unique due to the presence of both the chloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(15)5-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILOVTWHASLNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)


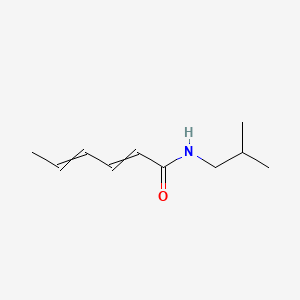


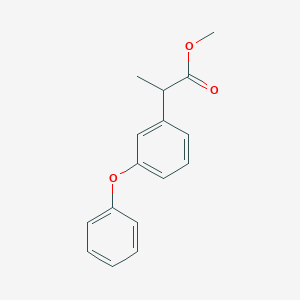
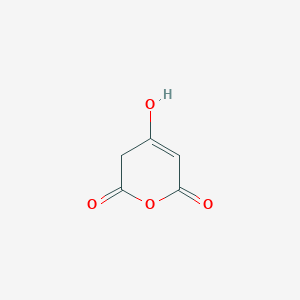


![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)
